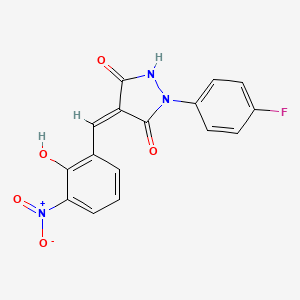
N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide, also known as DCTA, is a small molecule organic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. The compound is synthesized through a multi-step process, which involves the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid, followed by the addition of ammonia.
科学研究应用
N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of medicine, where N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been shown to exhibit anti-inflammatory and anti-tumor properties. Studies have also shown that N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
In addition to its applications in medicine, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has also been studied for its potential applications in agriculture. It has been shown to exhibit insecticidal properties against various pests, including the cotton bollworm and the diamondback moth.
作用机制
The mechanism of action of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide is not fully understood, but studies have shown that it exerts its biological effects by inhibiting the activity of various enzymes and receptors in the body. For example, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide can inhibit the activity of various enzymes and receptors in the body, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. By inhibiting these enzymes, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide can reduce inflammation and inhibit tumor growth.
实验室实验的优点和局限性
One of the major advantages of using N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide in lab experiments is its relatively low cost and availability. N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide can be synthesized using relatively simple and inexpensive methods, which makes it an attractive compound for researchers who are working on a tight budget. However, one of the major limitations of using N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. One area of research is in the development of new drugs based on the structure of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. Researchers are exploring the potential of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide derivatives as anti-inflammatory and anti-tumor agents, as well as their potential applications in the treatment of Alzheimer's disease.
Another area of research is in the development of new insecticides based on the structure of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. Researchers are exploring the potential of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide derivatives as environmentally friendly alternatives to traditional insecticides, which can have negative effects on the environment and human health.
Conclusion
In conclusion, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide is a small molecule organic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. The compound is synthesized through a multi-step process, which involves the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid, followed by the addition of ammonia. N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research, including medicine and agriculture. It has been shown to exhibit anti-inflammatory and anti-tumor properties, as well as insecticidal properties against various pests. Further research is needed to fully understand the mechanism of action of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide and to explore its potential applications in various areas of scientific research.
合成方法
The synthesis method of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to yield the final product, N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide. The reaction scheme for the synthesis of N-(3,4-dichlorobenzyl)-2-thiophenecarboxamide is shown below:
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-9-4-3-8(6-10(9)14)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASAEFHMSREJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)



